N3-Methylpyridine-3,4-diamine

Description

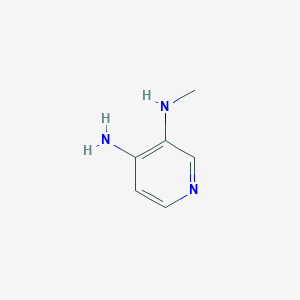

Structure

3D Structure

Properties

IUPAC Name |

3-N-methylpyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-8-6-4-9-3-2-5(6)7/h2-4,8H,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIOXRPNGUADBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80902932 | |

| Record name | NoName_3508 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80902932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N3-Methylpyridine-3,4-diamine chemical properties and structure

An In-Depth Technical Guide to N3-Methylpyridine-3,4-diamine: Properties, Structure, and Applications

Introduction

N3-Methylpyridine-3,4-diamine is a heterocyclic organic compound belonging to the substituted pyridine family. Its unique structure, featuring a pyridine ring with adjacent amino and methylamino groups, makes it a valuable building block and intermediate in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, structural features, synthesis considerations, and applications, with a focus on its relevance to researchers and drug development professionals.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the foundation of scientific research. N3-Methylpyridine-3,4-diamine is known by several names and identifiers across various chemical databases and suppliers.

-

IUPAC Name : 3-N-methylpyridine-3,4-diamine[1]

-

Common Synonyms : N3-Methylpyridine-3,4-diamine, 4-Amino-3-(methylamino)pyridine, 3,4-Pyridinediamine, N3-methyl-[1]

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application. The data for N3-Methylpyridine-3,4-diamine, compiled from various sources, are summarized below. It is important to note that some properties, such as boiling point, are predicted values and should be treated as estimates.

| Property | Value | Source(s) |

| Molecular Weight | 123.16 g/mol | [1][2] |

| Appearance | Solid. May also be encountered as a liquid. | [3] |

| Boiling Point | 325.0 ± 27.0 °C at 760 mmHg (Predicted) | |

| Purity | Typically available at ≥95% purity. | [3] |

| Storage Conditions | Store at 2-8°C, sealed in a dry, dark place under an inert atmosphere. | [5] |

| SMILES | CNC1=C(C=CN=C1)N | [1][2] |

| InChI | InChI=1S/C6H9N3/c1-8-6-4-9-3-2-5(6)7/h2-4,8H,1H3,(H2,7,9) | [1][3] |

Molecular Structure and Conformation

The arrangement of atoms and functional groups in N3-Methylpyridine-3,4-diamine is critical to its reactivity and its ability to interact with biological targets. The structure consists of a central pyridine ring, which is an aromatic six-membered heterocycle containing one nitrogen atom. At the C3 and C4 positions, the ring is substituted with a methylamino (-NHCH₃) and an amino (-NH₂) group, respectively.

The proximity of the two amine groups allows for potential intramolecular hydrogen bonding, which can influence the compound's conformation and physicochemical properties. Furthermore, the pyridine nitrogen and the exocyclic amino groups are potential sites for protonation, making the compound's behavior pH-dependent.

Caption: 2D structure of N3-Methylpyridine-3,4-diamine.

Synthesis and Reaction Chemistry

While specific, detailed protocols for the synthesis of N3-Methylpyridine-3,4-diamine are not extensively published in peer-reviewed literature, its preparation can be conceptualized based on established methods for analogous pyridinediamines.[6] A plausible synthetic route involves the selective modification of a suitable pyridine precursor.

Conceptual Synthesis Workflow

A common strategy for introducing amine functionalities to a pyridine ring is through nucleophilic aromatic substitution on a halogenated pyridine or by reduction of a nitropyridine.

-

Nitration : Starting with 4-chloropyridine, selective nitration at the 3-position can be achieved.

-

Amination : The chloro group can be displaced by ammonia or a protected amine.

-

Methylation : The amino group at the 3-position can be selectively methylated. This step requires careful control of stoichiometry and reaction conditions to avoid over-methylation.

-

Reduction : The nitro group is then reduced to an amino group, typically using catalytic hydrogenation (e.g., Pd/C) or a metal-acid system (e.g., Sn/HCl), to yield the final product.

The choice of reagents and the sequence of steps are crucial for achieving high yield and purity. For instance, performing methylation before nitro reduction might be preferable to avoid competing reactions on the more nucleophilic 4-amino group. The synthesis of related compounds, such as 3-amino-4-methylpyridine, often involves amination of a halogenated precursor like 3-bromo-4-picoline.[7][8]

Caption: Conceptual workflow for the synthesis of N3-Methylpyridine-3,4-diamine.

Applications in Drug Discovery and Medicinal Chemistry

The substituted pyridinediamine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. While direct applications of N3-Methylpyridine-3,4-diamine are not widely documented, its structure suggests significant potential as an intermediate or building block in drug discovery.

-

Kinase Inhibitors : Many kinase inhibitors, such as Imatinib and Nilotinib, feature a diaminopyrimidine or a related heterocyclic core.[9][10] The N3-Methylpyridine-3,4-diamine structure provides a similar arrangement of hydrogen bond donors and acceptors, making it an attractive scaffold for designing novel kinase inhibitors.

-

Antitubercular Agents : The pyridine ring is a key component of several antitubercular drug candidates. For example, pyridine-2-methylamine derivatives have been identified as potent inhibitors of the essential mycobacterial protein MmpL3.[11] The unique substitution pattern of N3-Methylpyridine-3,4-diamine could be exploited to develop new agents targeting tuberculosis.

-

BRD4 Inhibitors : Bromodomain-containing protein 4 (BRD4) is an important target in cancer therapy. Novel inhibitors of BRD4 have been designed and synthesized based on complex heterocyclic systems that could potentially be derived from intermediates like N3-Methylpyridine-3,4-diamine.[12]

Caption: Potential applications of the N3-Methylpyridine-3,4-diamine scaffold in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling N3-Methylpyridine-3,4-diamine. The compound is classified with several hazard statements according to the Globally Harmonized System (GHS).

-

GHS Hazard Statements :

-

Precautionary Statements :

-

Personal Protective Equipment (PPE) : Standard laboratory PPE should be worn, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

N3-Methylpyridine-3,4-diamine is a heterocyclic compound with significant potential for application in synthetic and medicinal chemistry. Its well-defined structure and physicochemical properties make it a versatile building block for the synthesis of more complex molecules, particularly in the realm of drug discovery. While detailed experimental protocols and direct applications are still emerging, the foundational knowledge presented in this guide provides a strong basis for researchers and scientists to explore the utility of this compound in their work. As with all chemical research, a thorough understanding of its properties and adherence to strict safety protocols are paramount.

References

-

PubChem. (n.d.). N3-Methylpyridine-3,4-diamine. National Center for Biotechnology Information. Retrieved from [Link][1]

-

Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine. Retrieved from [7]

-

Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine. Retrieved from

-

Clark-Lewis, J. W., & Singh, R. P. (1962). Preparation of 3,4-diamino-, 3-amino-4-methylamino-, and 4-amino-3-methylamino-pyridine. Journal of the Chemical Society (Resumed), 2379. DOI: 10.1039/JR9620002379. Retrieved from [Link][6]

-

Patsnap. (n.d.). Preparation method of 3-amino-4-methylpyridine - Eureka. Retrieved from [Link][8]

-

National Institutes of Health. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Retrieved from [Link][11]

-

Synthonix. (n.d.). pyridine-3,4-diamine - [P24217]. Retrieved from [Link][13]

-

PubMed. (2021). Design, synthesis, and biological evaluation of novel... BRD4 inhibitors. Retrieved from [Link][12]

-

PubChem. (n.d.). N-Methylpyridine-4-methylamine. National Center for Biotechnology Information. Retrieved from [Link][14]

-

Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Retrieved from [9]

-

PubChemLite. (n.d.). N3-methylpyridine-3,4-diamine (C6H9N3). Retrieved from [Link][15]

-

PubChem. (n.d.). 2-Methylpyridine-3,4-diamine. National Center for Biotechnology Information. Retrieved from [Link][16]

-

001CHEMICAL. (n.d.). CAS No. 1038315-36-4, N4-(4-methylphenyl)pyridine-3,4-diamine. Retrieved from [Link][17]

-

Acanthus Research. (n.d.). 4-Methyl-N3-[4-(pyridine-3-yl)pyrimidin-2-yl]benzene-1,3-diamine. Retrieved from [Link][10]

Sources

- 1. N3-Methylpyridine-3,4-diamine | C6H9N3 | CID 12239324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. N3-Methylpyridine-3,4-diamine | 1796-73-2 [sigmaaldrich.com]

- 4. N3-Methylpyridine-3,4-diamine,1796-73-2-Amadis Chemical [amadischem.com]

- 5. 1796-73-2|N3-Methylpyridine-3,4-diamine|BLD Pharm [bldpharm.com]

- 6. 459. Preparation of 3,4-diamino-, 3-amino-4-methylamino-, and 4-amino-3-methylamino-pyridine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]

- 8. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 9. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 10. 4-Methyl-N3-[4-(pyridine-3-yl)pyrimidin-2-yl]benzene-1,3-diamine Archives - Acanthus Research [acanthusresearch.com]

- 11. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b] [1, 2, 4] triazolo [4, 3-d] [1, 4] diazepin-8-amine derivatives as potential BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthonix, Inc > 54-96-6 | pyridine-3,4-diamine [synthonix.com]

- 14. N-Methylpyridine-4-methylamine | C7H10N2 | CID 81436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. PubChemLite - N3-methylpyridine-3,4-diamine (C6H9N3) [pubchemlite.lcsb.uni.lu]

- 16. 2-Methylpyridine-3,4-diamine | C6H9N3 | CID 19088666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 001chemical.com [001chemical.com]

An In-Depth Technical Guide to the Synthesis of N3-Methylpyridine-3,4-diamine from 3-Methylpyridine

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust and reliable synthetic pathway for the preparation of N3-Methylpyridine-3,4-diamine, a valuable building block in medicinal and materials chemistry. The synthesis commences with the readily available starting material, 3-methylpyridine (also known as β-picoline), and proceeds through a multi-step sequence involving N-oxidation, regioselective nitration, and subsequent reduction steps. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering not only detailed experimental protocols but also a thorough discussion of the underlying chemical principles, mechanistic insights, and critical process parameters for each synthetic transformation.

Introduction: The Significance of N3-Methylpyridine-3,4-diamine

N3-Methylpyridine-3,4-diamine is a key heterocyclic scaffold that serves as a versatile precursor in the synthesis of a wide array of complex molecules with significant biological and material properties. Its vicinal diamine functionality, coupled with the inherent electronic characteristics of the pyridine ring and the influence of the methyl substituent, makes it an attractive starting material for the construction of novel imidazopyridines, quinoxalines, and other fused heterocyclic systems. These resulting compounds have demonstrated potential as kinase inhibitors, antiviral agents, and functional organic materials.

The strategic placement of the methyl group on the pyridine ring introduces both steric and electronic effects that can be exploited to fine-tune the properties of the final products, making the synthesis of N3-Methylpyridine-3,4-diamine a topic of considerable interest for chemists engaged in the design and discovery of new molecular entities.

The Strategic Synthetic Pathway: A Multi-Step Approach

The synthesis of N3-Methylpyridine-3,4-diamine from 3-methylpyridine is most effectively achieved through a carefully designed multi-step sequence. Direct functionalization of the 3-methylpyridine ring to introduce the desired diamine pattern is challenging due to the inherent electronic properties of the pyridine nucleus. Therefore, a more controlled and higher-yielding approach involves the activation of the pyridine ring via N-oxidation, followed by a series of regioselective transformations.

The overall synthetic workflow can be visualized as follows:

Figure 2: Mechanism of N-Oxidation.

Experimental Protocol:

-

Reagents and Materials:

-

3-Methylpyridine (freshly distilled)

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide

-

Sodium Carbonate

-

Chloroform

-

Anhydrous Sodium Sulfate

-

-

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 200 g (2.15 moles) of freshly distilled 3-methylpyridine with 600-610 mL of glacial acetic acid. [1] 2. With gentle shaking, add 318 mL (2.76 moles) of cold (5°C) 30% hydrogen peroxide to the mixture. [1] 3. Heat the reaction mixture in an oil bath at an internal temperature of 70 ± 5°C for 24 hours. [1] 4. After 24 hours, remove the excess acetic acid and water under reduced pressure.

-

Once approximately 500 mL of distillate has been collected, dilute the residue with 200 mL of water and continue the distillation until another 200 mL of distillate is collected. [1] 6. Cool the residue in an ice-salt bath to 0-5°C and slowly add 500 mL of cold 40% aqueous sodium hydroxide solution with shaking to neutralize the mixture.

-

Extract the strongly alkaline solution with chloroform (2 L in total).

-

Dry the combined chloroform extracts over anhydrous sodium carbonate, filter, and remove the solvent under reduced pressure to yield 3-methylpyridine-1-oxide.

-

-

Self-Validation: The successful formation of the N-oxide can be confirmed by spectroscopic methods such as 1H NMR, where a downfield shift of the aromatic protons is expected, and by the change in physical properties (e.g., boiling point, solubility) compared to the starting material.

Step 2: Synthesis of 3-Methyl-4-nitropyridine-1-oxide

Causality of Experimental Choice: With the pyridine ring activated by the N-oxide functionality, nitration can now proceed efficiently and with high regioselectivity. The N-oxide group is an ortho-, para-director, and due to steric hindrance from the methyl group at the 3-position, the incoming nitro group is predominantly directed to the 4-position.

Reaction Mechanism: The nitration is carried out using a mixture of fuming nitric acid and concentrated sulfuric acid. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating agent. The electron-rich pyridine N-oxide then attacks the nitronium ion, leading to the formation of a sigma complex, which subsequently loses a proton to restore aromaticity and yield the nitrated product.

Figure 3: Mechanism of Nitration.

Experimental Protocol:

-

Reagents and Materials:

-

3-Methylpyridine-1-oxide

-

Concentrated Sulfuric Acid

-

Fuming Nitric Acid

-

Sodium Carbonate Monohydrate

-

Chloroform

-

Anhydrous Sodium Sulfate

-

Acetone

-

-

Procedure:

-

In a 3-L round-bottomed flask immersed in an ice-salt bath, add 180 g (1.65 moles) of liquefied 3-methylpyridine-1-oxide to 630 mL of cold (0–5°C) concentrated sulfuric acid. [1] 2. Cool the resulting mixture to approximately 10°C and add 495 mL of fuming yellow nitric acid in 50-mL portions with shaking. [1] 3. Attach an efficient condenser and place the flask in an oil bath. Slowly raise the temperature to 95–100°C over 25–30 minutes.

-

A vigorous reaction will commence, which must be controlled by an ice-water bath. Once the reaction subsides to a moderate rate, remove the ice bath and allow the reaction to proceed for an additional 5–10 minutes. [1] 5. Heat the reaction mixture at 100–105°C for 2 hours.

-

Cool the reaction mixture to 10°C and pour it onto 2 kg of crushed ice.

-

Carefully add 1.36 kg of sodium carbonate monohydrate in small portions with stirring to precipitate the yellow crystalline product. [1] 8. Allow the mixture to stand for 3 hours to expel nitrogen oxides.

-

Collect the yellow solid by suction filtration, wash thoroughly with water, and dry.

-

Extract the solid with boiling chloroform.

-

Dry the combined chloroform extracts over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

Recrystallize the residue from boiling acetone to obtain pure 3-methyl-4-nitropyridine-1-oxide.

-

-

Self-Validation: The product can be characterized by its melting point and spectroscopic data (1H NMR, 13C NMR, IR, and MS) to confirm the introduction of the nitro group at the 4-position.

Step 3: Synthesis of 3-Methyl-4-aminopyridine

Causality of Experimental Choice: To introduce a second nitrogen functionality at the 3-position, the 4-nitro group is first reduced to an amino group. The resulting 4-amino group is a strong activating and ortho-, para-directing group, which will facilitate the subsequent nitration at the 3-position. This step also involves the deoxygenation of the N-oxide. Catalytic hydrogenation is a clean and efficient method for both the reduction of the nitro group and the deoxygenation of the N-oxide in a single step.

Reaction Mechanism: Catalytic hydrogenation involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen. The hydrogen gas is adsorbed onto the surface of the catalyst, where it is activated. The nitro compound also adsorbs onto the catalyst surface, and the activated hydrogen is transferred to the nitro group in a stepwise manner, ultimately leading to the formation of the amino group. Simultaneously, the N-O bond of the N-oxide is cleaved by hydrogenolysis to regenerate the pyridine.

Experimental Protocol:

-

Reagents and Materials:

-

3-Methyl-4-nitropyridine-1-oxide

-

10% Palladium on Carbon (Pd/C)

-

Methanol

-

Hydrogen Gas

-

Celite

-

-

Procedure:

-

In a hydrogenation vessel, dissolve 3-methyl-4-nitropyridine-1-oxide in methanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the vessel and purge it with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring the hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with methanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to obtain 3-methyl-4-aminopyridine.

-

-

Self-Validation: The disappearance of the nitro group and the formation of the amino group can be confirmed by IR spectroscopy (disappearance of the characteristic NO2 stretches and appearance of N-H stretches) and NMR spectroscopy (upfield shift of aromatic protons).

Step 4: Synthesis of 4-Amino-3-methyl-5-nitropyridine

Causality of Experimental Choice: With the activating amino group at the 4-position, the pyridine ring is now primed for a second nitration. The amino group is a powerful ortho-, para-director. In this case, it will direct the incoming nitro group to the 3- and 5-positions. Due to the presence of the methyl group at the 3-position, the nitration is expected to occur predominantly at the less sterically hindered 5-position.

Reaction Mechanism: The mechanism is analogous to the previous nitration step, involving the generation of the nitronium ion and its subsequent electrophilic attack on the electron-rich pyridine ring. The amino group strongly activates the ring towards electrophilic substitution.

Experimental Protocol:

-

Reagents and Materials:

-

3-Methyl-4-aminopyridine

-

Concentrated Sulfuric Acid

-

Fuming Nitric Acid

-

Ammonia Solution

-

-

Procedure:

-

In a round-bottom flask, dissolve 3-methyl-4-aminopyridine in concentrated sulfuric acid under ice-bath cooling.

-

While maintaining the temperature between 0-10°C, slowly add fuming nitric acid dropwise.

-

After the addition is complete, continue stirring the reaction mixture at 0-10°C for several hours.

-

Allow the reaction mixture to warm to room temperature and then heat it at a controlled temperature (e.g., 90°C) for a few hours. [2] 5. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and carefully pour it into ice water.

-

Neutralize the solution with an ammonia solution to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry to obtain 4-amino-3-methyl-5-nitropyridine.

-

-

Self-Validation: The introduction of the second nitro group can be confirmed by mass spectrometry (increase in molecular weight) and NMR spectroscopy (changes in the aromatic proton signals).

Step 5: Synthesis of N3-Methylpyridine-3,4-diamine

Causality of Experimental Choice: The final step in the synthesis is the reduction of the remaining nitro group to an amino group. As in Step 3, catalytic hydrogenation is an excellent method for this transformation, as it is generally high-yielding and produces clean products.

Reaction Mechanism: The mechanism is identical to the reduction of the nitro group described in Step 3, involving the catalytic transfer of hydrogen to the nitro group on the surface of a metal catalyst.

Experimental Protocol:

-

Reagents and Materials:

-

4-Amino-3-methyl-5-nitropyridine

-

10% Palladium on Carbon (Pd/C)

-

Ethanol or Methanol

-

Hydrogen Gas

-

Celite

-

-

Procedure:

-

Dissolve 4-amino-3-methyl-5-nitropyridine in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

After completion, vent the hydrogen and filter the mixture through Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the crude N3-Methylpyridine-3,4-diamine.

-

The product can be further purified by recrystallization or column chromatography if necessary.

-

-

Self-Validation: The final product should be characterized thoroughly using 1H NMR, 13C NMR, IR, and mass spectrometry to confirm its identity and purity.

Data Presentation

| Step | Starting Material | Product | Key Reagents | Typical Yield |

| 1 | 3-Methylpyridine | 3-Methylpyridine-1-oxide | H2O2, Acetic Acid | High |

| 2 | 3-Methylpyridine-1-oxide | 3-Methyl-4-nitropyridine-1-oxide | Fuming HNO3, H2SO4 | Good |

| 3 | 3-Methyl-4-nitropyridine-1-oxide | 3-Methyl-4-aminopyridine | H2, Pd/C | High |

| 4 | 3-Methyl-4-aminopyridine | 4-Amino-3-methyl-5-nitropyridine | Fuming HNO3, H2SO4 | Moderate |

| 5 | 4-Amino-3-methyl-5-nitropyridine | N3-Methylpyridine-3,4-diamine | H2, Pd/C | High |

Safety and Handling

-

Nitration Reactions: The nitration steps involve the use of strong, corrosive acids (concentrated sulfuric acid and fuming nitric acid). These reactions are highly exothermic and can be vigorous. Extreme caution must be exercised, and the reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat. The temperature of the reaction must be carefully controlled to prevent runaway reactions.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Hydrogenation reactions should be conducted in a well-ventilated area, away from ignition sources, and using appropriate high-pressure equipment. The catalyst (Pd/C) can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. It should be handled with care and filtered in a wet state.

-

General Handling: All chemicals should be handled according to their Safety Data Sheets (SDS).

Conclusion

The synthesis of N3-Methylpyridine-3,4-diamine from 3-methylpyridine is a multi-step process that requires careful planning and execution. The pathway detailed in this guide, which proceeds through N-oxidation and sequential nitration and reduction steps, represents a logical and effective strategy for obtaining this valuable synthetic intermediate. By understanding the underlying principles of each transformation and adhering to the detailed protocols, researchers can reliably produce N3-Methylpyridine-3,4-diamine for use in a variety of applications in drug discovery and materials science.

References

-

Ochiai, E. (1953). 3-Methyl-4-nitropyridine-1-oxide. Organic Syntheses, 33, 63. doi:10.15227/orgsyn.033.0063. Available at: [Link]

-

Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-n-oxide with iron and mineral acids. Fourth International Electronic Conference on Synthetic Organic Chemistry. Available at: [Link]

-

Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group. Available at: [Link]

-

The Organic Chemistry Tutor. (2016, December 23). Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts [Video]. YouTube. Available at: [Link]

-

Chad's Prep. (2020, November 20). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry [Video]. YouTube. Available at: [Link]

Sources

Spectroscopic Profile of 4-Methoxy-N-methyl-N-(trimethylsilyl)aniline (CAS 1796-73-2): A Technical Guide

Introduction

4-Methoxy-N-methyl-N-(trimethylsilyl)aniline, registered under CAS number 1796-73-2, is an organosilicon compound of interest in synthetic organic chemistry. Silylation is a common derivatization technique employed to enhance the volatility and thermal stability of compounds for analytical procedures such as gas chromatography-mass spectrometry (GC-MS), and to introduce a protecting group for amine functionalities in multi-step syntheses.[1] A thorough understanding of the spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for monitoring reaction progress.

Molecular Structure and Functional Groups

A clear understanding of the molecular architecture is the first step in predicting and interpreting spectroscopic data.

Caption: Molecular structure of 4-Methoxy-N-methyl-N-(trimethylsilyl)aniline.

Synthesis Pathway

The target compound is synthesized from its precursor, 4-Methoxy-N-methylaniline, through a silylation reaction.

Caption: Synthesis of the target compound.

A common laboratory-scale synthesis involves the reaction of 4-Methoxy-N-methylaniline with a trimethylsilylating agent, such as trimethylsilyl chloride (TMS-Cl) or hexamethyldisilazane (HMDS), often in the presence of a base like triethylamine or pyridine to neutralize the generated acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Theoretical Principles: ¹H NMR spectroscopy provides information about the chemical environment of protons. The chemical shift (δ) is influenced by the electron density around the proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield protons, shifting them upfield (to lower ppm values).

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Trimethylsilyl (Si-(CH₃)₃) | ~0.0 | Singlet | 9H |

| N-Methyl (N-CH₃) | 2.8 - 3.0 | Singlet | 3H |

| Methoxy (O-CH₃) | 3.7 - 3.8 | Singlet | 3H |

| Aromatic (ortho to -N(Me)TMS) | 6.6 - 6.8 | Doublet | 2H |

| Aromatic (ortho to -OCH₃) | 6.8 - 7.0 | Doublet | 2H |

Causality of Predictions:

-

Trimethylsilyl Protons: The protons of the TMS group are highly shielded due to the low electronegativity of silicon, resulting in a characteristic signal at approximately 0 ppm.[2][3] This upfield shift is a hallmark of TMS-derivatized compounds.

-

N-Methyl and Methoxy Protons: The chemical shifts for the N-methyl and methoxy protons are predicted to be similar to those in the precursor, 4-Methoxy-N-methylaniline, which are observed at approximately 2.81 ppm and 3.77 ppm, respectively.[4]

-

Aromatic Protons: The aromatic protons will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The introduction of the bulky and electron-donating TMS group may cause slight shifts compared to the precursor.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3][5]

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Spectroscopy

Theoretical Principles: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Trimethylsilyl (Si-C H₃) | 0 - 5 |

| N-Methyl (N-C H₃) | 30 - 35 |

| Methoxy (O-C H₃) | 55 - 56 |

| Aromatic (C-N) | 140 - 145 |

| Aromatic (C-O) | 150 - 155 |

| Aromatic (CH) | 110 - 120 |

Causality of Predictions:

-

Trimethylsilyl Carbons: The carbons of the TMS group are highly shielded and appear at a very upfield chemical shift, typically between 0 and 5 ppm.

-

N-Methyl and Methoxy Carbons: These are predicted based on the values from 4-Methoxy-N-methylaniline, which are approximately 31.63 ppm and 55.89 ppm, respectively.[4]

-

Aromatic Carbons: The aromatic carbons will show distinct signals, with the carbons directly attached to the nitrogen and oxygen atoms appearing at the most downfield shifts due to the electronegativity of these heteroatoms.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.8 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A sufficient number of scans and a longer relaxation delay may be necessary.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups have characteristic absorption frequencies.

Predicted IR Data:

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=C (aromatic) | 1500 - 1600 | Medium-Strong |

| C-O (aryl ether) | 1230 - 1270 (asymmetric) | Strong |

| 1020 - 1075 (symmetric) | Strong | |

| Si-C | 1250 (symmetric deformation) | Strong |

| 840 (rocking) | Strong | |

| Si-N | 900 - 1000 | Medium-Strong |

Causality of Predictions:

-

Aromatic and Aliphatic C-H and C=C: These are standard absorptions for aromatic and alkyl-substituted aromatic compounds.

-

C-O Stretch: The strong absorptions for the aryl ether C-O stretching are characteristic.

-

Si-C and Si-N Bonds: The presence of the trimethylsilyl group will introduce strong and characteristic absorptions for the Si-C bonds, notably around 1250 cm⁻¹ and 840 cm⁻¹.[6] The Si-N stretch is also expected in the fingerprint region.[7]

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film between salt plates (NaCl or KBr), as a KBr pellet, or as a solution in a suitable solvent (e.g., CCl₄).

-

Data Acquisition: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron ionization (EI) is a common technique that leads to predictable fragmentation patterns.

Predicted Mass Spectrum:

| m/z | Proposed Fragment |

| 209 | [M]⁺ (Molecular Ion) |

| 194 | [M - CH₃]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

Proposed Fragmentation Pathway:

Caption: Proposed fragmentation of 4-Methoxy-N-methyl-N-(trimethylsilyl)aniline.

Causality of Predictions:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 209, corresponding to the molecular weight of the compound.

-

[M - CH₃]⁺: Loss of a methyl radical from the TMS group is a common fragmentation pathway for silylated compounds, leading to a peak at m/z 194.

-

[Si(CH₃)₃]⁺: The base peak in the mass spectrum of many TMS derivatives is the trimethylsilyl cation at m/z 73, formed by cleavage of the Si-N bond.[8][9] This is a highly diagnostic fragment for the presence of a TMS group.

Experimental Protocol for GC-MS:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Gas Chromatography: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). The oven temperature program should be optimized to ensure good separation and peak shape.

-

Mass Spectrometry: The eluent from the GC is introduced into the mass spectrometer, typically using electron ionization (EI) at 70 eV.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile for 4-Methoxy-N-methyl-N-(trimethylsilyl)aniline (CAS 1796-73-2). By leveraging the known spectral data of its precursor and the well-established spectroscopic characteristics of the trimethylsilyl group, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS data. The provided experimental protocols offer a robust framework for the acquisition of high-quality spectral data for this and similar silylated compounds. This guide serves as a valuable resource for researchers in synthetic chemistry and drug development, enabling the confident identification and characterization of this important organosilicon compound.

References

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Harvey, D. J. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 38(4-5), 339-445. [Link]

-

Petersson, G. (1970). Mass spectrometry of alditols as trimethylsilyl derivatives. Tetrahedron, 26(14), 3413-3428. [Link]

-

Beydoun, K., vom Stein, T., Klankermayer, J., & Leitner, W. (2013). Ruthenium-Catalyzed Direct Methylation of Primary and Secondary Aromatic Amines Using Carbon Dioxide and Molecular Hydrogen. Angewandte Chemie International Edition, 52(37), 9554-9558. [Link]

-

LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

-

LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. [Link]

-

Wang, C. C., Lee, Y. T., & Chen, C. H. (2004). Infrared spectroscopic study of the Si–N bonding in SiCxNy films. Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 22(4), 1333-1337. [Link]

-

Otting, G., et al. (2020). A Genetically Encoded Trimethylsilyl 1D 1H-NMR Probe for Conformation Change in Large Membrane Protein Complexes. bioRxiv. [Link]

Sources

- 1. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. publications.lib.chalmers.se [publications.lib.chalmers.se]

An In-depth Technical Guide to N3-Methylpyridine-3,4-diamine: Synthesis, Characterization, and Applications in Chemical Research

Abstract

This technical guide provides a comprehensive overview of N3-Methylpyridine-3,4-diamine (CAS No. 1796-73-2), a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. While not as widely documented as its parent compound, 3,4-diaminopyridine, its unique substitution pattern offers distinct properties for synthetic applications. This document details the compound's core physicochemical properties, outlines a plausible, multi-step synthetic pathway based on established chemical principles, discusses analytical characterization methods, and explores its potential reactivity and applications as a synthetic building block. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this specific molecule.

Core Molecular Identity and Physicochemical Properties

N3-Methylpyridine-3,4-diamine is a heterocyclic aromatic amine. The introduction of a methyl group at the 3-position amino group, adjacent to the C4-amino group, sterically and electronically modifies the molecule compared to the parent 3,4-diaminopyridine, influencing its basicity, nucleophilicity, and intermolecular interactions.

Molecular Formula and Weight

The fundamental identity of N3-Methylpyridine-3,4-diamine is defined by its molecular formula and weight, which are critical for all stoichiometric calculations and analytical interpretations.

-

Molecular Formula: C₆H₉N₃[1]

-

Molecular Weight: 123.16 g/mol [1]

-

Monoisotopic Mass: 123.079647300 Da[1]

Key Physicochemical Data

The following table summarizes the essential physicochemical and identification data for N3-Methylpyridine-3,4-diamine, compiled from authoritative chemical databases.

| Property | Value | Source(s) |

| IUPAC Name | N³-methylpyridine-3,4-diamine | PubChem[1] |

| CAS Number | 1796-73-2 | PubChem[1] |

| Canonical SMILES | CNC1=C(C=CN=C1)N | PubChem[1] |

| InChI Key | QLIOXRPNGUADBG-UHFFFAOYSA-N | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Storage Conditions | 2-8°C, Keep in dark place, sealed in dry | BLD Pharm |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

| Topological Polar Surface Area | 50.9 Ų | PubChem[1] |

| XLogP3 | 0.2 | PubChem[1] |

Proposed Synthetic Pathway and Methodologies

Overall Synthetic Scheme

The proposed synthesis starts from the commercially available 4-chloropyridine and proceeds through three key transformations: nitration, nucleophilic aromatic substitution (SₙAr), and nitro group reduction.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of N3-Methylpyridine-3,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of a Novel Building Block

N3-Methylpyridine-3,4-diamine is a heterocyclic aromatic amine of increasing interest in medicinal chemistry and materials science. Its unique structural motif, featuring a pyridine core with adjacent amino groups, makes it a valuable synthon for the construction of complex molecular architectures, including novel kinase inhibitors and other targeted therapeutics. However, as with many highly functionalized aromatic amines, its reactivity and biological activity necessitate a thorough understanding and implementation of rigorous safety protocols. This guide, compiled from a Senior Application Scientist's perspective, moves beyond mere checklists to provide a deep, mechanistic understanding of the hazards associated with N3-Methylpyridine-3,4-diamine and the rationale behind its safe handling, storage, and disposal. The absence of a comprehensive, officially published Safety Data Sheet (SDS) for this specific compound underscores the importance of a proactive, principles-based approach to safety, drawing on established data for structurally related pyridine derivatives and aromatic amines.

Section 1: Hazard Identification and Risk Assessment

A critical first step in the safe handling of any research chemical is a comprehensive understanding of its potential hazards. For N3-Methylpyridine-3,4-diamine, this involves a synthesis of available data from chemical suppliers and established toxicological principles for related compounds.

GHS Classification and Toxicological Profile

Based on data from multiple suppliers and chemical databases, N3-Methylpyridine-3,4-diamine is classified under the Globally Harmonized System (GHS) with the following hazards[1][2]:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

The toxicological profile of N3-Methylpyridine-3,4-diamine is characteristic of many aromatic amines. These compounds are often readily absorbed through the skin and mucous membranes[3][4]. The primary health concerns are summarized in the table below.

| Hazard Class | GHS Code | Potential Health Effects | Causality and Mechanistic Insights |

| Acute Oral Toxicity | H302 | Harmful if ingested, may lead to systemic toxicity. | Aromatic amines can interfere with various biological processes. While specific LD50 data for this compound is unavailable, related compounds like 3,4-Diaminopyridine are known to be highly toxic. |

| Skin Irritation | H315 | Redness, inflammation, and discomfort upon skin contact. | The amine functional groups can be basic and react with skin proteins and lipids, leading to irritation. Prolonged contact should be avoided. |

| Eye Irritation | H319 | Severe irritation, redness, pain, and potential for corneal damage. | The eyes are particularly sensitive to alkaline and irritating compounds. Direct contact with the powder or solutions can cause significant injury. |

| Respiratory Irritation | H335 | Coughing, shortness of breath, and irritation of the nasal passages and throat if inhaled. | Fine powders of aromatic amines can be easily aerosolized and inhaled, causing direct irritation to the respiratory tract. |

Physicochemical and Reactivity Hazards

Understanding the chemical properties of N3-Methylpyridine-3,4-diamine is key to preventing accidental reactions.

-

Physical State: Typically a solid (powder or crystalline)[6].

-

Reactivity: As an aromatic amine, it is a basic compound. It will react exothermically with strong acids to form salts[3]. It is incompatible with strong oxidizing agents (e.g., perchlorates, nitrates, peroxides), which can lead to vigorous or even explosive reactions[3][7][8][9]. It is also incompatible with acid chlorides and chloroformates[10].

Section 2: Engineering and Administrative Controls: The Hierarchy of Safety

Effective risk management relies on a multi-layered approach, prioritizing engineering and administrative controls to minimize reliance on personal protective equipment alone.

Caption: Hierarchy of controls for managing risks associated with N3-Methylpyridine-3,4-diamine.

Engineering Controls

-

Chemical Fume Hood: All handling of solid N3-Methylpyridine-3,4-diamine and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of powders or vapors[11][12][13][14].

-

Ventilated Balance Enclosure: For weighing the solid compound, a ventilated balance enclosure or a dedicated area within a fume hood should be used to contain any fine powders[11][14].

-

Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly[15].

Administrative Controls

-

Standard Operating Procedures (SOPs): A detailed, lab-specific SOP for the handling of N3-Methylpyridine-3,4-diamine must be written and approved. This SOP should include all aspects of its use, from weighing and dissolution to reaction quenching and waste disposal.

-

Designated Work Areas: Establish a designated area within the lab for working with this compound. This area should be clearly marked with appropriate hazard signs[13].

-

Training: All personnel who will handle the compound must be thoroughly trained on its hazards, the specific SOPs, and emergency procedures.

Section 3: Personal Protective Equipment (PPE)

PPE is the last line of defense and should be used in conjunction with the controls mentioned above.

-

Eye Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

-

Hand Protection: Due to the risk of skin absorption and irritation, chemically resistant gloves are required. Nitrile gloves are a common choice, but it is essential to check the manufacturer's compatibility chart for the specific solvents being used. Double gloving is recommended when handling the pure compound or concentrated solutions[14]. Gloves should be changed immediately if they become contaminated.

-

Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.

-

Respiratory Protection: A respirator is generally not required if work is conducted within a properly functioning chemical fume hood. If a situation arises where the fume hood is not available or functioning correctly, work must cease immediately.

Section 4: Detailed Laboratory Protocols

Adherence to meticulous laboratory technique is paramount when working with hazardous compounds.

Weighing and Transferring Solid N3-Methylpyridine-3,4-diamine

-

Preparation: Don all required PPE. Designate and prepare a work area within a chemical fume hood or a ventilated balance enclosure by laying down absorbent, disposable bench paper[12].

-

Tare Container: Place a clean, dry, and appropriately sized container on the analytical balance and tare it.

-

Transfer: Carefully transfer the desired amount of N3-Methylpyridine-3,4-diamine to the container using a spatula. Avoid creating dust. If possible, purchase pre-weighed quantities to minimize handling[12][14].

-

Clean-up: After weighing, carefully clean the spatula and the balance area using a wet wipe or a HEPA-filtered vacuum. Do not use a dry brush, as this can aerosolize the powder[12].

-

Sealing: Securely cap the container before removing it from the ventilated enclosure.

Storage and Segregation

-

Storage Conditions: Store N3-Methylpyridine-3,4-diamine in a cool, dry, and dark place, such as a refrigerator (2-8°C), as recommended by suppliers[16]. The container must be tightly sealed to prevent exposure to moisture and air.

-

Segregation: Store this compound away from incompatible materials, particularly strong acids and oxidizing agents[8][9].

Section 5: Emergency Procedures

A well-rehearsed emergency plan is crucial for mitigating the consequences of an accident.

Caption: A decision-making workflow for responding to incidents involving N3-Methylpyridine-3,4-diamine.

Personnel Exposure

-

Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention[17][18].

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[17][18].

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[17].

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[10].

Spill Response

The response to a spill depends on its size and location.

-

Minor Spill (Contained within a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels on a spill of a solution in a flammable solvent.

-

Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal[19][20].

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

-

Major Spill (Outside of a fume hood):

-

Evacuate the immediate area and alert all nearby personnel.

-

If the substance is volatile or dusty, evacuate the entire lab and close the doors.

-

Call emergency services and the institutional environmental health and safety (EHS) office[17][21].

-

Do not attempt to clean up a major spill unless you are trained and equipped to do so.

-

Section 6: Waste Disposal

All waste containing N3-Methylpyridine-3,4-diamine, including contaminated consumables (gloves, absorbent paper, etc.) and reaction residues, must be treated as hazardous waste.

-

Segregation: Collect all waste in a dedicated, clearly labeled, and sealed hazardous waste container.

-

Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "N3-Methylpyridine-3,4-diamine"[20]. List all other components of the waste mixture.

-

Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain.

Conclusion

N3-Methylpyridine-3,4-diamine is a valuable tool in the arsenal of the research chemist. However, its potential hazards demand a culture of safety built on a foundation of knowledge, preparation, and meticulous execution. By understanding the "why" behind each safety precaution—from the inherent reactivity of aromatic amines to the critical importance of engineering controls—researchers can confidently and responsibly unlock the potential of this and other novel chemical entities.

References

-

PubChem. N3-Methylpyridine-3,4-diamine. National Center for Biotechnology Information. [Link]

-

Davis KR, Schultz TW, Dumont JN. Toxic and teratogenic effects of selected aromatic amines on embryos of the amphibian Xenopus laevis. Xenbase. [Link]

-

University of California, Los Angeles Environmental Health & Safety. Weighing Hazardous Powders in the Laboratory. [Link]

-

Duke University Occupational and Environmental Safety Office. Chemical Safety Guidelines - Toxic and Health Hazard Powders. [Link]

-

CP Lab Safety. Aliphatic and Aromatic Amines Compatibility. [Link]

-

ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

MDPI. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]

-

National Academies Press. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

-

American Chemical Society. Guide for Chemical Spill Response. [Link]

-

National Center for Biotechnology Information. Monocyclic aromatic amines as potential human carcinogens: old is new again. [Link]

-

ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

New Mexico State University. Chemical Exposure and Spill Response Procedures. [Link]

-

University of California, Irvine Environmental Health & Safety. Chemical Spill Response. [Link]

-

Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]

-

University of Maryland, Baltimore. Response to a Chemical Spill. [Link]

-

PubMed. Comparison of the effects of pyridine and its metabolites on rat liver and kidney. [Link]

-

PubMed. The metabolism and toxicity of 2,3,6-triaminopyridine, a metabolite of pyridium. [Link]

-

Princeton University Environmental Health and Safety. Chemical Incompatibility Chart. [Link]

-

National Center for Biotechnology Information. Toxicological Profile for Pyridine. [Link]

-

Utah State University. Incompatible Chemicals. [Link]

-

National Center for Biotechnology Information. Metabolism and Hepatotoxicity of Pyrazinamide, an Antituberculosis Drug. [Link]

-

ResearchGate. Metabolomics approach discriminates toxicity index of Pyrazinamide and its metabolic products; Pyrazinoic acid and 5-Hydroxy Pyrazinoic acid. [Link]

Sources

- 1. N3-Methylpyridine-3,4-diamine | C6H9N3 | CID 12239324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-N-METHYLPYRIDINE-3,4-DIAMINE - Safety Data Sheet [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N3-Methylpyridine-3,4-diamine,1796-73-2-Amadis Chemical [amadischem.com]

- 7. ehs.princeton.edu [ehs.princeton.edu]

- 8. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]

- 9. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]

- 10. fishersci.com [fishersci.com]

- 11. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

- 12. ehs.wisc.edu [ehs.wisc.edu]

- 13. safety.duke.edu [safety.duke.edu]

- 14. tmi.utexas.edu [tmi.utexas.edu]

- 15. fishersci.com [fishersci.com]

- 16. 1796-73-2|N3-Methylpyridine-3,4-diamine|BLD Pharm [bldpharm.com]

- 17. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 18. ehs.princeton.edu [ehs.princeton.edu]

- 19. acs.org [acs.org]

- 20. Response to a Chemical Spill - Policies and Procedures [umaryland.edu]

- 21. sites.rowan.edu [sites.rowan.edu]

The Multifaceted Biological Activities of Pyridine Diamine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of the Pyridine Diamine Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs. Its unique electronic properties and ability to participate in a wide array of chemical interactions make it a privileged scaffold in drug design. When functionalized with two amino groups, the resulting pyridine diamine derivatives unlock a vast and diverse landscape of biological activities. These compounds have emerged as promising candidates in the fight against a spectrum of human ailments, from cancer and infectious diseases to neurodegenerative disorders.

This technical guide provides an in-depth exploration of the biological activities of pyridine diamine derivatives, designed for researchers, scientists, and drug development professionals. Moving beyond a simple catalog of activities, this document delves into the underlying mechanisms of action, explores the critical structure-activity relationships (SAR), and provides detailed experimental protocols to empower your own research and development endeavors. The insights presented herein are curated to be not just informative, but to serve as a practical and actionable resource in the quest for novel therapeutics.

The Anticancer Potential of Pyridine Diamine Derivatives: Targeting Cell Cycle and Beyond

The uncontrolled proliferation of cancer cells is a hallmark of malignancy, often driven by dysregulation of the cell cycle. Pyridine diamine derivatives have demonstrated significant promise as anticancer agents, primarily through their ability to modulate the activity of key cell cycle regulators.

Mechanism of Action: Inhibition of Cyclin-Dependent Kinases (CDKs)

A prominent mechanism through which pyridine diamine derivatives exert their anticancer effects is the inhibition of cyclin-dependent kinases (CDKs). These enzymes are critical for the progression of the cell through its various phases.[1] In particular, 2,6-diaminopyridine derivatives have been identified as potent inhibitors of CDKs.[1] The pyridine nitrogen and the amino groups are crucial for forming hydrogen bonds within the ATP-binding pocket of the kinase, leading to competitive inhibition.

Structure-Activity Relationship (SAR) Insights:

The anticancer activity of pyridine diamine derivatives is highly dependent on the substitution pattern on both the pyridine ring and the amino groups.

| Substitution Position | Moiety | Impact on Anticancer Activity | Reference |

| C2, C6 | Diamino | Essential for CDK inhibition. | [1] |

| C4 | Aryl group | Can enhance potency and selectivity. | [1] |

| Amino groups | Alkyl/Aryl substitution | Modulates solubility and cell permeability. | [1] |

Experimental Protocol: In Vitro CDK2 Inhibition Assay

This protocol outlines a common method for evaluating the inhibitory activity of pyridine diamine derivatives against CDK2.

Materials:

-

Recombinant human CDK2/Cyclin A2 enzyme

-

ATP

-

Histone H1 (as substrate)

-

Test compounds (pyridine diamine derivatives)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add 5 µL of the test compound solution to each well. Include a positive control (known CDK2 inhibitor, e.g., Roscovitine) and a negative control (DMSO vehicle).

-

Add 20 µL of a solution containing CDK2/Cyclin A2 and Histone H1 in kinase buffer to each well.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for CDK2.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.[2]

Causality Behind Experimental Choices:

-

Histone H1: A well-established and readily available substrate for CDK2.

-

ATP concentration at Km: Ensures that the assay is sensitive to competitive inhibitors.

-

ADP-Glo™ Assay: A robust and sensitive method for measuring kinase activity by quantifying the amount of ADP produced.

Antimicrobial Activity: A New Frontier Against Drug-Resistant Bacteria

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Pyridine diamine derivatives have emerged as a novel class of antibacterial agents with a distinct mechanism of action.

Mechanism of Action: Inhibition of Bacterial Translation

Certain 3,5-diamino-piperidine derivatives, which can be considered as saturated analogs of diaminopyridines, act as aminoglycoside mimetics.[3][4] They target the bacterial ribosome, specifically the decoding site (A-site) of the 16S rRNA.[3][4] By binding to this site, they interfere with the fidelity of protein synthesis, leading to the production of non-functional proteins and ultimately bacterial cell death.[5] This mechanism is distinct from many currently used antibiotics, offering a potential solution to combat resistance.[3][4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard and reliable way to determine the MIC of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compounds (pyridine diamine derivatives)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 5 x 10^5 CFU/mL

Procedure:

-

Prepare serial twofold dilutions of the test compounds in CAMHB directly in the 96-well plates.

-

Add an equal volume of the standardized bacterial inoculum to each well.

-

Include a positive control (no compound) and a negative control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Self-Validating System: The inclusion of positive and negative controls ensures the validity of the assay. The positive control confirms that the bacteria are viable and capable of growth, while the negative control ensures the sterility of the medium.

Antiviral Applications: Combating Viral Infections

Pyridine diamine derivatives have also shown promise as antiviral agents, with activity reported against a range of viruses, including influenza.[6]

Potential Mechanisms of Antiviral Action

The antiviral mechanisms of pyridine diamine derivatives are still under active investigation but are thought to involve interference with various stages of the viral life cycle.[6] For influenza virus, potential targets include:

-

Viral Entry: Inhibition of the M2 ion channel, which is crucial for viral uncoating.[7]

-

Viral Replication: Targeting the RNA-dependent RNA polymerase (RdRp) complex, which is essential for the replication of the viral genome.[6]

-

Viral Release: Inhibition of neuraminidase, an enzyme that facilitates the release of new virus particles from infected cells.[8]

Neuroprotective Effects: A Glimmer of Hope for Alzheimer's Disease

Neurodegenerative diseases like Alzheimer's present a significant challenge for modern medicine. Emerging evidence suggests that pyridine diamine derivatives may offer neuroprotective benefits.

Multifaceted Neuroprotective Mechanisms

The neuroprotective effects of these compounds are likely multifactorial.[9][10] In the context of Alzheimer's disease, proposed mechanisms include:

-

GSK-3β Inhibition: Some dihydropyridine derivatives, which share structural similarities, have been shown to inhibit Glycogen Synthase Kinase 3β (GSK-3β).[9][10] Overactivity of this kinase is linked to the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles.[9][10]

-

Antioxidant Activity: These compounds can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress, a major contributor to neuronal damage in Alzheimer's disease.[9][10][11]

-

Modulation of Potassium Channels: Some aminopyridines can modulate the activity of potassium channels, which may help to restore neuronal function.[12]

Synthesis of Pyridine Diamine Derivatives: A Practical Approach

The synthesis of pyridine diamine derivatives can be achieved through various routes. A common and effective method for preparing 2,6-diaminopyridines involves the amination of halopyridines.

Experimental Protocol: Microwave-Assisted Copper-Catalyzed Amination of 2,6-Dibromopyridine

This protocol provides a rapid and efficient method for the synthesis of 2,6-diaminopyridine derivatives.[13][14]

Materials:

-

2,6-Dibromopyridine

-

Desired amine (2 equivalents)

-

Copper(I) iodide (CuI) (e.g., 20 mol%)

-

1,10-Phenanthroline or a similar ligand (e.g., 40 mol%)

-

Potassium carbonate (K2CO3) (as base)

-

Water (as solvent)

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine 2,6-dibromopyridine, the desired amine, CuI, the ligand, and K2CO3 in water.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 150-200°C) for a specified time (e.g., 2-3 hours).[14]

-

After cooling, extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Microwave Irradiation: Significantly accelerates the reaction rate compared to conventional heating.[13][14]

-

Copper(I) Iodide: A cost-effective and efficient catalyst for C-N bond formation.

-

Ligand: Stabilizes the copper catalyst and facilitates the reaction.

-

Water as Solvent: A green and readily available solvent.

Conclusion: The Promising Future of Pyridine Diamine Derivatives

Pyridine diamine derivatives represent a versatile and highly promising scaffold in drug discovery. Their diverse biological activities, spanning anticancer, antimicrobial, antiviral, and neuroprotective effects, underscore their therapeutic potential. The continued exploration of their mechanisms of action and the elucidation of detailed structure-activity relationships will undoubtedly pave the way for the development of novel and effective drugs for a wide range of diseases. The experimental protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full potential of this remarkable class of compounds.

References

- Hermann, T., et al. (2008). Antibacterial activity in serum of the 3,5-diamino-piperidine translation inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5549-5552.

- Bayer AG. (1982). Process for the preparation of 2,6-diaminopyridine-azo dyestuffs and of their precursors. U.S.

- World Health Organization. (2020). Clinical practice guidelines for influenza. NCBI.

- Hoffmann-La Roche Inc. (2008). 2,6-diaminopyridine derivatives. U.S.

- Shaban, A. K. F., et al. (2021).

- de la Torre, M. R., et al. (2020). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Antioxidants, 9(8), 650.

- de la Torre, M. R., et al. (2020). (PDF) Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease.

- Hermann, T., et al. (2007). Synthesis and SAR of 3,5-diamino-piperidine derivatives: novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 17(23), 6536-6540.

- Averin, A. D., et al. (2019).

- De Clercq, E. (2021). Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches. Expert Opinion on Drug Discovery, 16(10), 1129-1146.

- Shaban, A. K. F., et al. (2021). (PDF) Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity.

- Li, L., et al. (2022). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry, 13(5), 621-633.

- Hermann, T., et al. (2007). [PDF] Synthesis and SAR of 3,5-diamino-piperidine derivatives: novel antibacterial translation inhibitors as aminoglycoside mimetics. | Semantic Scholar.

- de la Torre, M. R., et al. (2020).

- Krol, E., et al. (2021). Antiviral Drugs in Influenza. Medicina, 57(11), 1195.

- Anhui Keyuan Application Technology Development Co., Ltd. (2007). Production of 2,6-diamino-pyridine. CN101029021A.

- Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters.

- Hermann, T. (2008).

- Jefferson, T., et al. (2014). Neuraminidase inhibitors for preventing and treating influenza in adults and children.

- Li, Y., et al. (2021). Neuroprotective Natural Products for Alzheimer's Disease. Molecules, 26(21), 6563.

- Le, K. M., et al. (2021). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega, 6(32), 21155-21163.

- Mahlapuu, M., et al. (2016).

- Al-Ostoot, F. H., et al. (2022). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Molecules, 27(19), 6296.

- El-Gamal, M. I., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(15), 4983.

- Wang, Y., et al. (2016). Neuropeptides Exert Neuroprotective Effects in Alzheimer's Disease. Frontiers in Molecular Neuroscience, 9, 131.

- De Clercq, E. (2009). Antiviral agents active against influenza A viruses. Nature Reviews Drug Discovery, 8(10), 804-816.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial activity in serum of the 3,5-diamino-piperidine translation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tch.ucsd.edu [tch.ucsd.edu]

- 6. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Neuropeptides Exert Neuroprotective Effects in Alzheimer's Disease [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to N3-Methylpyridine-3,4-diamine: Synthesis, Properties, and Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-Methylpyridine-3,4-diamine is a substituted pyridine derivative that serves as a crucial building block in the synthesis of various heterocyclic compounds, most notably imidazo[4,5-b]pyridines. Its unique structural arrangement, featuring two adjacent amino groups with differing reactivity, makes it a versatile precursor for creating complex molecular architectures with significant biological activity. This technical guide provides a comprehensive overview of its chemical identity, synthesis, properties, and its pivotal role in the development of novel therapeutic agents.

Chemical Identity: IUPAC Name and Synonyms

A clear and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N3-methyl-3,4-pyridinediamine .[1][2][3] It is also commonly referred to as 3-N-methylpyridine-3,4-diamine .[2][3][4]

Researchers may encounter this compound under various synonyms in chemical literature and commercial catalogs. A comprehensive list of these synonyms is provided in Table 1 for easy reference.

| Table 1: Synonyms and Identifiers for N3-Methylpyridine-3,4-diamine | |

| Systematic Name | N3-methyl-3,4-pyridinediamine |

| CAS Number | 1796-73-2[2][3][4] |

| Molecular Formula | C₆H₉N₃[2][3][4] |

| Molecular Weight | 123.16 g/mol [2][3][4] |

| Common Synonyms | 3,4-Pyridinediamine, N3-methyl-[2][3][4] |

| 4-amino-5-methylaminopyridine[2][3][4] | |

| N3-Methyl-pyridine-3,4-diamine |

Synthesis and Chemical Properties

A reliable and scalable synthesis is fundamental for the application of any chemical building block. While detailed, peer-reviewed protocols for the direct synthesis of N3-Methylpyridine-3,4-diamine are not extensively documented in readily available literature, a plausible synthetic route can be inferred from established chemical transformations. A potential pathway involves the reduction of a nitropyridine precursor.

Proposed Synthetic Pathway